molecular formula C15H22N2O3 B220864 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide

2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide

Cat. No. B220864
M. Wt: 278.35 g/mol
InChI Key: OXDKSCXAFCESTP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, also known as MMEA, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has gained attention due to its potential applications in various fields of study, including neuroscience and pharmacology. In

Mechanism of Action

2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action is not fully understood, but it is believed to act as a dopamine transporter inhibitor. This means that it blocks the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to increase locomotor activity, induce hyperthermia, and cause stereotypic behaviors. These effects are believed to be due to an increase in dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide in lab experiments is its specificity for the dopamine transporter. This makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's potential toxicity and the need for careful handling make it a challenging compound to work with.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. One area of study is its potential use as a tool for studying the dopamine system and its role in addiction and other neurological disorders. Another area of study is the development of safer and more efficient synthesis methods for 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. Additionally, further research is needed to fully understand 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action and its potential effects on the brain and behavior.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, or 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide, is a chemical compound that has gained attention for its potential applications in scientific research. Its specificity for the dopamine transporter makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, its potential toxicity and the need for careful handling make it a challenging compound to work with. Further research is needed to fully understand 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's mechanism of action and its potential effects on the brain and behavior.

Synthesis Methods

2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This compound is then reacted with morpholine and ethylenediamine to produce 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide. The synthesis of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide requires careful handling as it involves the use of hazardous chemicals and requires precise temperature control.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the areas of study is the neuroscience field, where 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide has been shown to have an affinity for the dopamine transporter. This transporter is responsible for the reuptake of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system. 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide's affinity for the dopamine transporter makes it a potential tool for studying the dopamine system and its role in addiction and other neurological disorders.

properties

Product Name

2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C15H22N2O3/c1-19-14-4-2-13(3-5-14)12-15(18)16-6-7-17-8-10-20-11-9-17/h2-5H,6-12H2,1H3,(H,16,18)

InChI Key

OXDKSCXAFCESTP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2CCOCC2

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2CCOCC2

solubility

41.8 [ug/mL]

Origin of Product

United States

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